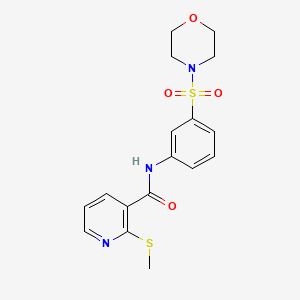
(1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol is a chiral compound that features a cyclohexanol moiety substituted with an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Cyclohexanol Derivative Preparation: The cyclohexanol derivative can be prepared through the reduction of cyclohexanone using a reducing agent such as sodium borohydride.
Coupling Reaction: The final step involves coupling the imidazole ring with the cyclohexanol derivative under basic conditions, often using a coupling reagent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Catalysts and automated processes are often employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in (1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol can undergo oxidation to form a ketone.
Reduction: The imidazole ring can be reduced under specific conditions to form imidazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (pyridinium chlorochromate) and KMnO4 (potassium permanganate).
Reduction: Reducing agents such as LiAlH4 (lithium aluminium hydride) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of imidazoline derivatives.
Substitution: Formation of substituted imidazole derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: It may act as an inhibitor for specific enzymes due to its imidazole ring.
Receptor Binding: The compound can bind to certain receptors, influencing biological pathways.
Medicine
Drug Development: Potential use in developing drugs for treating infections or metabolic disorders.
Diagnostics: Utilized in diagnostic assays due to its specific binding properties.
Industry
Material Science: Used in the development of new materials with specific properties.
作用機序
The mechanism of action of (1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing the activity of the target molecule. The cyclohexanol moiety may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (1S)-2-(2-Methyl-1H-imidazol-1-yl)cyclohexan-1-ol
- (1S)-2-(2-Ethyl-1H-imidazol-1-yl)cyclohexan-1-ol
- (1S)-2-(2-Propyl-1H-imidazol-1-yl)cyclohexan-1-ol
Uniqueness
(1S)-2-(2-Isopropyl-1H-imidazol-1-yl)cyclohexan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The isopropyl group on the imidazole ring can influence the compound’s steric and electronic characteristics, affecting its reactivity and interactions with biological targets.
特性
分子式 |
C12H20N2O |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
(1S)-2-(2-propan-2-ylimidazol-1-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H20N2O/c1-9(2)12-13-7-8-14(12)10-5-3-4-6-11(10)15/h7-11,15H,3-6H2,1-2H3/t10?,11-/m0/s1 |
InChIキー |
IYRJOXOSRJODCP-DTIOYNMSSA-N |
異性体SMILES |
CC(C)C1=NC=CN1C2CCCC[C@@H]2O |
正規SMILES |
CC(C)C1=NC=CN1C2CCCCC2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


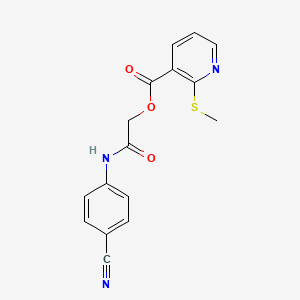
![6-(4-Bromo-3-methoxynaphthalen-2-yl)-3-(1-methylpiperidin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362743.png)
![N'-Hydroxy-2-(1-oxa-8-azaspiro[5.5]undecan-8-yl)acetimidamide](/img/structure/B13362753.png)
![6-[(E)-2-(3-chlorophenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362755.png)
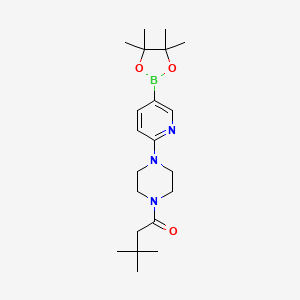
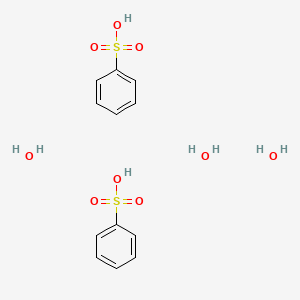
![Ethyl 3-amino-5-chloro-7,7-dimethyl-5-oxo-1',2',5,6,7,8-hexahydro-2'-oxospiro[chromene-4,3'-indole]-2-carboxylate](/img/structure/B13362775.png)
![3-[6-(5-Bromo-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13362783.png)
![(3R)-2,2,6-Trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B13362790.png)
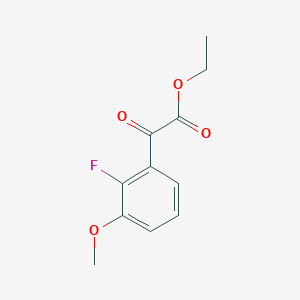
![3-(4-Chlorophenyl)-4-(3-nitrophenyl)-1,2,4,5-tetrahydropyrazolo[3,4-b]pyridin-6-one](/img/structure/B13362802.png)
![[1-(4-Methoxyphenyl)-3,3-bis(methylsulfanyl)prop-2-en-1-ylidene]propanedinitrile](/img/structure/B13362808.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(3-pyridinyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362811.png)
